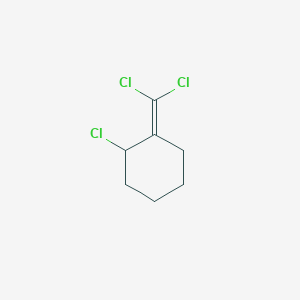
1-Chloro-2-(dichloromethylidene)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-(dichloromethylidene)cyclohexane is a chemical compound with the molecular formula C7H9Cl3. It is a derivative of cyclohexane, where the hydrogen atoms are substituted with chlorine atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of 1-Chloro-2-(dichloromethylidene)cyclohexane typically involves the chlorination of cyclohexane derivatives. One common method is the reaction of cyclohexanone with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atoms. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained.
In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The use of catalysts and advanced reaction monitoring techniques can further enhance the production process.
化学反応の分析
1-Chloro-2-(dichloromethylidene)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Reduction Reactions: The compound can be reduced to form cyclohexane derivatives with fewer chlorine atoms using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the compound, leading to the formation of cyclohexanone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield cyclohexane derivatives with different functional groups, while reduction reactions typically result in less chlorinated cyclohexane compounds.
科学的研究の応用
1-Chloro-2-(dichloromethylidene)cyclohexane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into cyclohexane derivatives. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound’s reactivity is studied to understand its interactions with biological molecules, which can provide insights into its potential use in drug development.
Medicine: Research into its biological activity may lead to the development of new pharmaceuticals with specific therapeutic effects.
Industry: It is used in the production of various chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism by which 1-Chloro-2-(dichloromethylidene)cyclohexane exerts its effects involves its reactivity with other molecules. The chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is influenced by the compound’s molecular structure, which determines its interaction with other molecules and the pathways involved in its reactions.
類似化合物との比較
1-Chloro-2-(dichloromethylidene)cyclohexane can be compared with other chlorinated cyclohexane derivatives, such as:
1,2-Dichlorocyclohexane: This compound has two chlorine atoms on adjacent carbon atoms, leading to different reactivity and chemical properties.
1,3-Dichlorocyclohexane: With chlorine atoms on non-adjacent carbon atoms, this compound exhibits distinct stereochemistry and reactivity compared to this compound.
1,4-Dichlorocyclohexane: The chlorine atoms are positioned on opposite sides of the cyclohexane ring, resulting in unique chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
特性
CAS番号 |
88348-80-5 |
|---|---|
分子式 |
C7H9Cl3 |
分子量 |
199.5 g/mol |
IUPAC名 |
1-chloro-2-(dichloromethylidene)cyclohexane |
InChI |
InChI=1S/C7H9Cl3/c8-6-4-2-1-3-5(6)7(9)10/h6H,1-4H2 |
InChIキー |
AOPWLXHZJGWXPY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=C(Cl)Cl)C(C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-1-thia-3-azaspiro[4.5]dec-2-ene](/img/structure/B14383681.png)
![{2,2-Dimethoxy-1-[(2-methylpropyl)sulfanyl]ethyl}benzene](/img/structure/B14383686.png)
![4-[3-(4-Formylphenyl)acryloyl]benzene-1-sulfonic acid](/img/structure/B14383687.png)
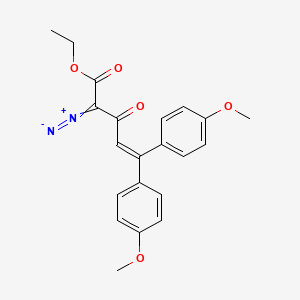
![1-[2,5-Bis(acetyloxy)phenyl]thian-1-ium chloride](/img/structure/B14383706.png)
![N-[(4-sulfamoylphenyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14383721.png)
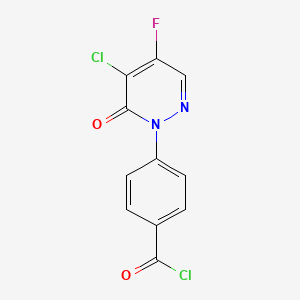
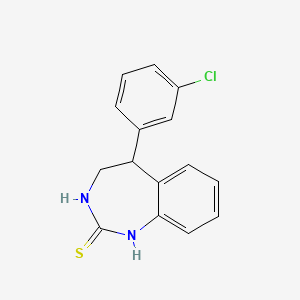
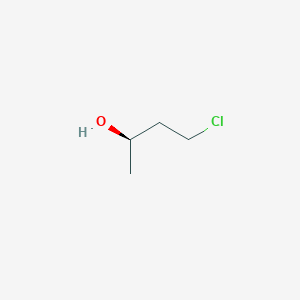
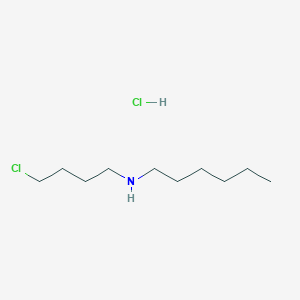
![1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethan-1-one](/img/structure/B14383754.png)
![4-(Ethoxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B14383757.png)


